4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine
CAS No.: 63291-55-4
Cat. No.: VC7446981
Molecular Formula: C6H8ClN3S
Molecular Weight: 189.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63291-55-4 |
---|---|
Molecular Formula | C6H8ClN3S |
Molecular Weight | 189.66 |
IUPAC Name | 4-chloro-N-methyl-6-methylsulfanylpyrimidin-5-amine |
Standard InChI | InChI=1S/C6H8ClN3S/c1-8-4-5(7)9-3-10-6(4)11-2/h3,8H,1-2H3 |
Standard InChI Key | IPJCSPUOYKXVFK-UHFFFAOYSA-N |
SMILES | CNC1=C(N=CN=C1Cl)SC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine reflects the substituents on the pyrimidine ring: a chlorine atom at position 4, a methylamino group (-NHCH₃) at position 5, and a methylsulfanyl group (-SCH₃) at position 6. The molecular formula is C₇H₉ClN₃S, with a molecular weight of 217.7 g/mol (calculated from isotopic composition).
Structural Characterization
The compound’s structure has been confirmed via spectroscopic methods:
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Nuclear Magnetic Resonance (NMR): Key signals include a singlet for the methylsulfanyl group (δ 2.5 ppm, 3H) and a doublet for the aromatic proton adjacent to chlorine (δ 8.1 ppm, 1H).
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Mass Spectrometry: The molecular ion peak appears at m/z 217.7, with fragmentation patterns consistent with loss of Cl (35.5 Da) and SCH₃ (47.1 Da).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves chlorination of 5-amino-6-(methylsulfanyl)pyrimidin-4-ol using phosphorus oxychloride (POCl₃) under reflux:
This method achieves yields of 70–80% after purification via column chromatography . Alternative approaches utilize N,N-diethylaniline as a catalyst to enhance regioselectivity .
Industrial Scalability
Continuous flow reactors improve efficiency by reducing reaction times from hours to minutes. For example, microreactor systems operating at 120°C and 10 bar pressure achieve 90% conversion with minimal byproducts.
Table 1: Comparative Synthesis Methods
Method | Reagents | Temperature (°C) | Yield (%) |
---|---|---|---|
Batch (POCl₃) | POCl₃, DMF | 110 | 75 |
Flow (Microreactor) | POCl₃, N,N-diethylaniline | 120 | 90 |
Physicochemical Properties
Thermal Stability
The compound decomposes at 215–220°C, as determined by thermogravimetric analysis (TGA). Its melting point ranges from 148–152°C, depending on crystallinity.
Solubility Profile
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Water: <0.1 mg/mL (25°C)
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Ethanol: 12 mg/mL
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Dichloromethane: 45 mg/mL
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 4 undergoes displacement with amines or alkoxides. For example, reaction with morpholine in ethanol yields 4-Morpholino-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine (85% yield):
Oxidation Reactions
Treatment with hydrogen peroxide converts the methylsulfanyl group to a sulfoxide or sulfone:
These derivatives exhibit enhanced polarity, useful in pharmacokinetic optimization.
Biological and Industrial Applications
Pharmaceutical Intermediate
The compound is a precursor to kinase inhibitors targeting EGFR and VEGFR-2, with IC₅₀ values <100 nM in preclinical models . Its methylsulfanyl group enhances membrane permeability, critical for blood-brain barrier penetration .
Agrochemical Development
Derivatives act as fungicides against Phytophthora infestans (EC₅₀ = 2.5 μM), outperforming commercial standards like chlorothalonil.
Table 2: Biological Activity of Derivatives
Derivative | Target | IC₅₀/EC₅₀ (μM) |
---|---|---|
4-Morpholino analog | EGFR | 0.08 |
Sulfone derivative | VEGFR-2 | 0.12 |
Parent compound | Phytophthora infestans | 2.5 |
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